molecular formula C11H13N5O3 B1672670 Filociclovir CAS No. 632325-71-4

Filociclovir

Cat. No. B1672670
M. Wt: 263.25 g/mol
InChI Key: KMUNHOKTIVSFRA-KXFIGUGUSA-N
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Description

Filociclovir, also known as cyclopropavir or MBX-400, is an antiviral drug that was developed for the treatment of cytomegalovirus infection . It also shows some activity against other double-stranded DNA viruses . It is currently under investigation in clinical trials .


Synthesis Analysis

Filociclovir is a second-generation methylenecyclopropane nucleoside analog of 2′-deoxyguanosine . It requires initial phosphorylation by pUL97, followed by additional phosphorylation steps performed by cellular kinases to its active triphosphate form . It exerts its antiviral activity through the inhibition of DNA synthesis .


Molecular Structure Analysis

The molecular formula of Filociclovir is C11H13N5O3 . Its average mass is 263.253 Da and its monoisotopic mass is 263.101837 Da .


Chemical Reactions Analysis

Filociclovir, similar to Ganciclovir (GCV), is a nonobligate chain terminator of DNA synthesis . It requires initial phosphorylation by pUL97, followed by additional phosphorylation steps performed by cellular kinases to its active triphosphate form .


Physical And Chemical Properties Analysis

Filociclovir has a molecular formula of C11H13N5O3 . Its average mass is 263.253 Da and its monoisotopic mass is 263.101837 Da .

Scientific Research Applications

Antiviral Activity Against Cytomegalovirus (CMV)

Filociclovir, also known as MBX-400 or cyclopropavir, has been identified as an effective antiviral agent against CMV. A Phase Ib trial demonstrated its safety and pharmacokinetics in healthy volunteers. This study found that even low doses of Filociclovir achieved plasma concentrations sufficient to inhibit CMV in vitro (Rouphael et al., 2019).

Effectiveness Against Ocular Adenovirus Infections

Filociclovir has shown potential as a treatment for ocular adenovirus infections. A study demonstrated its efficacy in vitro against ocular adenovirus isolates and in an Ad5/NZW rabbit ocular model, suggesting its potential as an antiviral for human adenovirus (HAdV) ocular infections (Romanowski et al., 2021).

Broad Spectrum Antiviral Potential

Filociclovir's activity spectrum suggests potential for treating or preventing infections with several viruses that pose significant risks to transplant patients. It retains activity against GCV-resistant HCMV isolates, indicating its potential as an alternative therapy (Hussein et al., 2020).

Inhibitor of Human Adenoviruses

In another study, Filociclovir was identified as a potent broad-spectrum inhibitor of human adenoviruses, with effectiveness in both in vitro and in vivo settings. Its prophylactic oral administration to immunosuppressed Syrian hamsters infected with HAdV6 prevented morbidity and mortality, reduced tissue damage, and inhibited virus replication (Toth et al., 2020).

Safety And Hazards

As of now, there is limited information available on the safety and hazards of Filociclovir .

properties

IUPAC Name

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUNHOKTIVSFRA-KXFIGUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/N2C=NC3=C2N=C(NC3=O)N)/C1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212612
Record name Cyclopropavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filociclovir

CAS RN

632325-71-4
Record name 2-Amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1,9-dihydro-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632325-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filociclovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0632325714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filociclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopropavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILOCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAO0TD9B13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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